molecular formula C21H36N4O2 B3858895 1'-isopropyl-N-[(3-isopropyl-5-isoxazolyl)methyl]-1,4'-bipiperidine-3-carboxamide

1'-isopropyl-N-[(3-isopropyl-5-isoxazolyl)methyl]-1,4'-bipiperidine-3-carboxamide

Cat. No.: B3858895
M. Wt: 376.5 g/mol
InChI Key: QRGDZJUWGIPPBP-UHFFFAOYSA-N
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Description

The compound “1’-isopropyl-N-[(3-isopropyl-5-isoxazolyl)methyl]-1,4’-bipiperidine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including an isoxazole ring and a piperidine ring, which are common structures in many pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The isoxazole and piperidine rings would provide a rigid, cyclic backbone, while the isopropyl and carboxamide groups would add additional complexity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isoxazole and piperidine rings, for example, might confer stability and rigidity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs containing isoxazole and piperidine rings are used in medicinal chemistry due to their diverse biological activities .

Future Directions

The future directions for this compound would likely depend on its biological activity and potential applications. If it shows promise in preclinical studies, it might be further developed and eventually tested in clinical trials .

Properties

IUPAC Name

N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1-(1-propan-2-ylpiperidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N4O2/c1-15(2)20-12-19(27-23-20)13-22-21(26)17-6-5-9-25(14-17)18-7-10-24(11-8-18)16(3)4/h12,15-18H,5-11,13-14H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGDZJUWGIPPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)CNC(=O)C2CCCN(C2)C3CCN(CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1'-isopropyl-N-[(3-isopropyl-5-isoxazolyl)methyl]-1,4'-bipiperidine-3-carboxamide
Reactant of Route 2
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1'-isopropyl-N-[(3-isopropyl-5-isoxazolyl)methyl]-1,4'-bipiperidine-3-carboxamide
Reactant of Route 3
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1'-isopropyl-N-[(3-isopropyl-5-isoxazolyl)methyl]-1,4'-bipiperidine-3-carboxamide
Reactant of Route 4
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1'-isopropyl-N-[(3-isopropyl-5-isoxazolyl)methyl]-1,4'-bipiperidine-3-carboxamide
Reactant of Route 5
1'-isopropyl-N-[(3-isopropyl-5-isoxazolyl)methyl]-1,4'-bipiperidine-3-carboxamide
Reactant of Route 6
1'-isopropyl-N-[(3-isopropyl-5-isoxazolyl)methyl]-1,4'-bipiperidine-3-carboxamide

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